molecular formula C13H21NO2 B8277415 Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

Cat. No.: B8277415
M. Wt: 223.31 g/mol
InChI Key: AQKMTUKKGVVLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(10-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3

InChI Key

AQKMTUKKGVVLHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (2.10 g, 9.25 mmol) in methanol (40 mL) was added potassium carbonate (2.76 g, 20.00 mmol). The mixture was treated with dimethyl 1-diazo-2-oxopropylphosphonate (2.11 g, 11.00 mmol), and the resulting mixture was allowed to stir at room temperature. After 2 h, the mixture was concentrated, diluted with water, and extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography (6% ethyl acetate/petroleum ether elute) to afford 1.50 g (73%) of tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate as a pale yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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